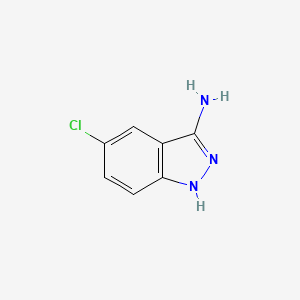

3-Amino-5-chloro-1H-indazole

Beschreibung

Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has garnered considerable attention in medicinal chemistry due to its structural versatility and broad range of biological activities. samipubco.comlongdom.org While rarely found in nature, synthetic indazole derivatives have proven to be of great pharmacological importance. austinpublishinggroup.comnih.govpnrjournal.com

Indazole-containing compounds have demonstrated a wide spectrum of biological activities, positioning them as key candidates in the development of treatments for a multitude of diseases. nih.govirma-international.orgigi-global.com These activities include, but are not limited to, anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective properties. irma-international.orgigi-global.comresearchgate.net The ability of the indazole nucleus to interact with various biological targets is attributed to its unique electronic and structural features, including its aromaticity and the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors. pharmablock.comlongdom.org This versatility has led to the development of numerous indazole-based drugs that are currently in clinical use or under investigation. samipubco.comigi-global.comresearchgate.net

Table 1: Examples of Biologically Active Indazole Derivatives

| Compound Name | Therapeutic Area | Mechanism of Action (if known) |

| Axitinib | Oncology | Kinase inhibitor pnrjournal.comrsc.org |

| Pazopanib | Oncology | Tyrosine kinase inhibitor pnrjournal.comnih.govrsc.org |

| Niraparib | Oncology | PARP inhibitor nih.govrsc.org |

| Linifanib | Oncology | Kinase inhibitor rsc.orgnih.gov |

| Entrectinib | Oncology | Tyrosine kinase inhibitor pnrjournal.commdpi.com |

| Granisetron | Antiemetic | 5-HT3 receptor antagonist pnrjournal.com |

| Bendazac | Anti-inflammatory | Non-steroidal anti-inflammatory drug pharmablock.com |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug pharmablock.com |

This table is for illustrative purposes and does not represent an exhaustive list.

The indazole scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple, diverse biological targets. samipubco.compharmablock.com This characteristic makes it an invaluable tool for medicinal chemists. The synthetic accessibility of the indazole core allows for the creation of large and diverse libraries of compounds, facilitating structure-activity relationship (SAR) studies. samipubco.com Through these studies, researchers can systematically modify the indazole scaffold to optimize the pharmacological properties of a potential drug, including its potency, selectivity, and safety profile. samipubco.comnih.gov

Furthermore, indazole derivatives have been successfully employed in fragment-based drug discovery (FBDD) and scaffold hopping exercises. pharmablock.com In FBDD, small molecular fragments containing the indazole core are screened for their ability to bind to a biological target. Promising fragments are then elaborated into more potent, drug-like molecules. Scaffold hopping involves replacing a core structure in a known active compound with the indazole scaffold to discover new chemical entities with improved properties. pharmablock.com The success of these strategies is evident in the number of indazole-containing drugs that have reached the market, particularly in the area of oncology as kinase inhibitors. rsc.orgrsc.org

Rationale for Focused Research on 3-Amino-5-chloro-1H-indazole

While the broader indazole class is of immense interest, specific derivatives often possess unique properties that warrant dedicated investigation. This compound is one such compound that has attracted focused research attention due to its distinct structural features and its utility as a synthetic intermediate.

This specific substitution pattern makes this compound and its isomers valuable starting points for the synthesis of targeted libraries of compounds for screening against various diseases. nih.gov For instance, 3-aminoindazole derivatives have been investigated as promising starting points for the development of potent enzyme inhibitors. nih.govmdpi.com

Perhaps the most significant aspect of this compound in academic and industrial research is its role as a key building block in the synthesis of more complex and pharmacologically active molecules. sigmaaldrich.com The amino group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of larger molecular architectures.

A notable example of its application is in the synthesis of potent therapeutic agents. For instance, derivatives of 3-aminoindazoles are crucial intermediates in the synthesis of kinase inhibitors and other targeted therapies. nih.gov The ability to readily modify the 3-amino group allows for the fine-tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles. The chloro-substituent also offers a site for further functionalization through various cross-coupling reactions, further expanding its synthetic utility.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSQTZOPSNFNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615452 | |

| Record name | 5-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-72-3 | |

| Record name | 5-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-CHLORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Amino 5 Chloro 1h Indazole and Its Derivatives

Established Synthetic Routes to 1H-Indazoles

The construction of the bicyclic 1H-indazole system can be achieved through various cyclization strategies. These routes often involve the formation of a key N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) core. The choice of method depends on the desired substitution pattern and the availability of starting materials.

A practical and widely used method for synthesizing indazoles involves the reaction of ortho-haloaryl aldehydes or ketones with hydrazine. nih.govresearchgate.net This approach typically proceeds through an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring.

The reaction of o-fluorobenzaldehydes with hydrazine has been developed as a practical synthesis for indazoles. nih.gov A key challenge in the direct condensation of aldehydes with hydrazine is the potential for a competitive Wolf-Kishner reduction, which can lead to the formation of fluorotoluenes as byproducts. researchgate.net To circumvent this, the use of O-methyloxime derivatives of the benzaldehydes has been shown to be effective. The major E-isomers of these methyloximes react with hydrazine to form the desired indazoles, successfully eliminating the reduction side reaction. nih.govresearchgate.net Interestingly, the Z-isomers of the methyloximes can lead to the formation of 3-aminoindazoles, albeit via a benzonitrile intermediate. nih.gov

This method is particularly useful for preparing indazoles with substitutions on the six-membered ring, as the substituents on the starting benzaldehyde are incorporated into the final product. For the synthesis of a 5-chloro-1H-indazole derivative, one would start with the corresponding 2-fluoro-5-chlorobenzaldehyde or its O-methyloxime.

Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for the synthesis of heterocyclic compounds, including 1H-indazoles. This strategy relies on an activated aromatic ring, typically containing an ortho-leaving group and electron-withdrawing groups, which facilitate nucleophilic attack.

One established route involves the reaction of arylhydrazones derived from ortho-halo carbonyl compounds. For instance, arylhydrazones prepared from 2-fluoro-5-nitroacetophenone can undergo cyclization in the presence of a base like potassium carbonate in DMF at elevated temperatures. nih.gov The reaction proceeds via deprotonation of the hydrazone followed by an intramolecular SNAr ring closure, displacing the fluoride. nih.gov This approach has been successfully modified into a one-pot domino process, combining hydrazone formation and cyclization in a single operation. nih.gov While this specific example leads to 1-aryl-5-nitro-1H-indazoles, the principle applies to other substitution patterns. A starting material like 2-fluoro-5-chlorobenzonitrile could similarly react with hydrazine to form 3-amino-5-chloro-1H-indazole.

Another SNAr-based method involves the reaction of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org This approach is an efficient alternative to other methods and can provide a general route to substituted 3-aminoindazoles. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, and their intramolecular variants provide an elegant pathway to nitrogen-containing heterocycles. researchgate.net The synthesis of 1-aryl-1H-indazoles can be achieved through the palladium-catalyzed intramolecular amination of aryl halides. acs.orgresearchgate.net

This method typically involves the cyclization of pre-formed arylhydrazones of 2-bromoaldehydes or 2-bromoacetophenones. acs.orgresearchgate.net The reaction is performed in the presence of a palladium catalyst, such as Pd(dba)₂, and a chelating phosphine ligand like rac-BINAP or dppf, with a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). acs.orgresearchgate.net Using pre-formed hydrazones is often key to achieving higher yields and milder reaction conditions compared to a one-pot reaction of a 2-bromobenzaldehyde and an arylhydrazine. researchgate.netacs.org This methodology is versatile, tolerating a wide range of electron-donating or electron-withdrawing substituents on the aromatic rings. researchgate.net The cyclization can also be achieved with less reactive halides, such as 2-chlorobenzaldehyde, extending the scope of the reaction. researchgate.net

| Reactants | Catalyst/Ligand | Base | Solvent | Temperature | Product | Yield |

| 2-Bromobenzaldehyde, Phenylhydrazine | Pd(OAc)₂ / dppf | NaO-t-Bu | Toluene | 100 °C | 1-Phenyl-1H-indazole | Good |

| Arylhydrazone of 2-bromobenzaldehyde | Pd(dba)₂ / rac-BINAP | Cs₂CO₃ | Toluene | Reflux | 1-Aryl-1H-indazole | 94% |

| Arylhydrazone of 2-bromoacetophenone | Pd(dba)₂ / dppf | K₃PO₄ | Dioxane | 90 °C | 1-Aryl-3-methyl-1H-indazole | Moderate |

This table presents illustrative data compiled from typical palladium-catalyzed indazole syntheses. researchgate.netacs.org

An alternative strategy for forming the indazole ring involves the intramolecular coupling of two nitrogen atoms. This approach typically starts with a precursor containing amino and nitroso, diazotized amino, or other suitable nitrogen functionalities at ortho positions on the benzene ring.

One such method is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org This reaction allows for the synthesis of various indazole tautomers. Another prominent metal-catalyzed approach is the copper-mediated N-N bond formation. For example, ketimine intermediates, which can be prepared from o-aminobenzonitriles and organometallic reagents, undergo cyclization mediated by Cu(OAc)₂ with oxygen as the oxidant to yield 1H-indazoles in good to excellent yields. nih.gov Copper-catalyzed intramolecular Ullmann-type reactions have also been described, providing a ligand-free method to couple an amino group with a nitrogen from a hydrazone moiety, starting from o-halogenated aryl aldehydes or ketones. researchgate.netresearchgate.net

Specific Synthesis of 3-Amino-1H-indazoles

The introduction of an amino group at the C3 position of the indazole ring is of particular importance for the synthesis of bioactive molecules. Several methods have been developed specifically for this purpose.

A novel and efficient route for the construction of the 1H-indazole nucleus utilizes o-aminobenzoximes as starting materials. researchgate.net This method employs the Mitsunobu reaction to trigger a cyclodehydration of the o-aminobenzoxime. researchgate.net The reaction selectively activates the oxime hydroxyl group in the presence of the amino group, leading to the formation of the N-N bond and subsequent cyclization to the 1H-indazole. researchgate.net

When secondary anilines are used as the starting amino component, the reaction yields the corresponding N¹-substituted 1H-indazoles. For primary anilines, protection of the amino group, for example with a Boc group, is necessary before the cyclization, furnishing N¹-Boc protected 1H-indazoles in good to excellent yields. researchgate.net This synthesis is notable for its mild conditions compared to many traditional approaches. researchgate.net

Methods from 2-Bromobenzonitriles

Synthesizing 3-aminoindazoles from 2-bromobenzonitriles provides an effective alternative to the more common nucleophilic aromatic substitution (SNAr) reaction of hydrazine with o-fluorobenzonitriles. A general two-step procedure has been described that involves a palladium-catalyzed arylation of benzophenone hydrazone with a substituted 2-bromobenzonitrile, followed by an acidic deprotection/cyclization sequence. This method avoids the often harsh conditions required for SNAr reactions and expands the scope of accessible substituted 3-aminoindazoles.

The key steps in this process are:

Palladium-Catalyzed C-N Coupling: The 2-bromobenzonitrile derivative is coupled with benzophenone hydrazone using a palladium catalyst.

Deprotection and Cyclization: The resulting intermediate is treated with an acid, which removes the benzophenone protecting group and facilitates the intramolecular cyclization to form the 3-aminoindazole ring.

This transition metal-catalyzed approach is particularly valuable for substrates where the corresponding fluoro derivative is either unavailable or unreactive.

Regioselective Bromination and Heterocycle Formation with Hydrazine

A strategy involving regioselective bromination followed by heterocycle formation with hydrazine offers a robust route to halogenated 3-aminoindazoles. This approach is particularly useful when direct introduction of a substituent at a specific position on the pre-formed indazole ring is challenging or leads to undesired isomers.

An example of this methodology is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. The synthesis proceeds in two main steps:

Regioselective Bromination: The starting material, 2,6-dichlorobenzonitrile, undergoes bromination. This step is highly regioselective, yielding 3-bromo-2,6-dichlorobenzonitrile.

Heterocycle Formation: The resulting brominated compound is then reacted with hydrazine. The hydrazine displaces one of the chloro groups and attacks the nitrile carbon to form the 3-aminoindazole ring system.

This method highlights how manipulating the halogen substitution pattern on the starting benzene ring can direct the formation of specifically substituted indazoles. Although this example produces an isomer of the target compound, the principle of regioselective halogenation followed by cyclization with hydrazine is a key strategy for preparing various chloro-substituted 3-aminoindazoles.

Synthetic Routes to this compound

Specific synthetic routes to this compound often adapt more general synthetic methodologies for indazoles, tailoring the starting materials and reaction conditions to achieve the desired substitution pattern.

Adaptations of General Indazole Synthesis

Many classical and modern indazole syntheses can be adapted to produce this compound. The choice of method often depends on the availability of the starting materials.

From o-Haloaryl Hydrazones: Intramolecular amination of o-haloarylhydrazones is a common strategy. researchgate.net To synthesize the target compound, one could start with a hydrazone derived from 2,4-dichloroacetophenone or a related ketone. The subsequent intramolecular C-N bond formation, often catalyzed by a transition metal like palladium or copper, would form the indazole ring.

From o-Alkylanilines (Jacobson Indazole Synthesis): This method involves the diazotization or nitrosation of o-alkylanilines. For the target molecule, a potential precursor would be an appropriately substituted 2-methyl-4-chloroaniline derivative.

From 2-Halobenzonitriles: As detailed in section 2.2.3, the reaction of 2-bromo-4-chlorobenzonitrile or 4-chloro-2-fluorobenzonitrile with a hydrazine equivalent is a direct route. The SNAr reaction with hydrazine on 4-chloro-2-fluorobenzonitrile is a common industrial approach for related structures. The palladium-catalyzed route from the corresponding 2-bromobenzonitrile is also a viable and often complementary option.

Synthesis from 2-amino-5-chloro-acetophenone

A plausible, though less commonly cited, route to this compound could start from 2-amino-5-chloro-acetophenone. This approach would typically involve a variation of the Jacobson indazole synthesis. The key transformation would be the conversion of the acetyl group into a functional group that can participate in cyclization with a newly formed diazonium salt from the aniline group.

A hypothetical sequence could be:

Formation of a Hydrazone: The ketone functionality of 2-amino-5-chloro-acetophenone is reacted with hydrazine to form the corresponding hydrazone.

Diazotization and Cyclization: The amino group on the benzene ring is then diazotized using sodium nitrite under acidic conditions. The resulting diazonium salt would be unstable and could cyclize in situ onto the hydrazone nitrogen, leading to the formation of the indazole ring. However, controlling the regioselectivity and preventing side reactions can be challenging.

Alternatively, domino oxidative cyclization processes involving 2-aminoacetophenones have been developed for other heterocyclic systems, such as tryptanthrin derivatives, using copper catalysis. chemicalbook.com While leading to a different ring system, this demonstrates the potential for cyclization reactions starting from 2-aminoacetophenones. Adapting such a method for indazole formation would require significant modification of the reaction partners and conditions.

Synthesis of Related Chloro-Indazole Isomers

The synthesis of various chloro-indazole isomers provides insight into the regiochemical outcomes of different synthetic strategies. The methodologies employed can often be adapted to target a specific isomer by choosing the appropriate starting materials.

4-Chloro-1H-indazole: This isomer has been synthesized from 3-chloro-2-methylaniline. The process involves acetylation, followed by treatment with isopentyl nitrite to induce cyclization.

7-Bromo-4-chloro-1H-indazol-3-amine: As mentioned previously, this compound is prepared via a two-step sequence from 2,6-dichlorobenzonitrile, involving regioselective bromination and subsequent heterocycle formation with hydrazine.

5-Chloro-1H-indazol-3-ol: This isomer can be synthesized from 5-chloro-2-hydrazinylbenzoic acid by heating in the presence of concentrated hydrochloric acid, which induces cyclization. nordmann.global

3-Chloro-1H-indazole: This compound serves as an important intermediate for further functionalization.

1-Aryl-5-nitro-1H-indazoles: These compounds, which can be precursors to 5-aminoindazole (B92378) isomers, have been prepared through domino reactions involving nucleophilic aromatic substitution (SNAr). Subsequent reduction of the nitro group would yield the corresponding 5-aminoindazole.

The synthesis of these isomers underscores the versatility of indazole synthetic chemistry and the importance of precursor substitution patterns in determining the final product structure.

Interactive Data Table: Synthetic Methods for Chloro-Indazole Derivatives

| Target Compound | Starting Material(s) | Key Reagents/Conditions | Method Type |

| 7-Bromo-4-chloro-1H-indazol-3-amine | 2,6-Dichlorobenzonitrile | 1. Brominating agent 2. Hydrazine | Regioselective Bromination / Cyclization |

| 4-Chloro-1H-indazole | 3-Chloro-2-methylaniline | Acetic anhydride, Potassium acetate, Isopentyl nitrite | Diazotization / Cyclization |

| 5-Chloro-1H-indazol-3-ol | 5-Chloro-2-hydrazinylbenzoic acid | Concentrated HCl, Heat | Intramolecular Cyclization |

| Substituted 3-Aminoindazoles | 2-Bromobenzonitriles, Benzophenone hydrazone | Pd catalyst, Acid | Pd-catalyzed C-N Coupling / Cyclization |

| 1H-Indazoles | o-Aminobenzonitriles, Organometallic reagents | Cu(OAc)₂, O₂ | Copper-Catalyzed Cyclization |

Advanced Synthetic Strategies and Optimizations

Modern synthetic chemistry offers several advanced methodologies for the construction of the this compound core, moving beyond classical approaches to embrace technologies that offer greater efficiency, control, and sustainability.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscielo.org.za This technology is particularly advantageous in the synthesis of heterocyclic compounds like indazole derivatives. The application of microwave irradiation can significantly enhance the efficiency of cyclization and coupling reactions involved in the formation of the indazole ring. For instance, microwave heating has been successfully employed in the one-pot, two-step synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes and phenylhydrazines, a reaction catalyzed by copper iodide (CuI). researchgate.net In this procedure, the initial formation of the arylhydrazone and the subsequent intramolecular N-arylation are both accelerated under microwave conditions, with reactions often completing in minutes rather than hours. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., >4 hours) | Minutes (e.g., 1-20 min) | nih.govscielo.org.za |

| Yield | Moderate to Good | Good to Excellent (often higher) | nih.gov |

| Conditions | Oil bath, reflux | Sealed vessel, controlled temperature and pressure | scielo.org.za |

| Energy Efficiency | Lower | Higher (direct heating of reactants) | nih.gov |

This table provides a general comparison based on findings for related heterocyclic syntheses.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency and selectivity. Both palladium (Pd) and copper (Cu) catalysts have been extensively used in the synthesis of indazole derivatives.

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions are instrumental in constructing the indazole scaffold. A notable strategy involves the intermolecular arylation of benzophenone hydrazone with o-bromobenzonitriles, followed by acidic deprotection and cyclization to yield 3-amino-1H-indazoles. This two-step procedure is scalable and provides good yields. Furthermore, this method allows for the synthesis of N-1 alkylated 3-amino-1H-indazoles by introducing an alkylation step before the final deprotection and cyclization. The use of PdCl₂(dppf)₂ as a catalyst in Suzuki coupling reactions has also been shown to be effective for introducing substituents at the C5 position of the indazole ring, which can shorten reaction times and increase yields. nih.gov

Copper-Catalyzed Synthesis: Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods. Copper catalysts are particularly effective in intramolecular N-arylation reactions of ortho-haloarylhydrazones to form the indazole ring. nih.gov A convenient protocol for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles utilizes copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand and potassium hydroxide (KOH) as a base in dimethylformamide (DMF). nih.gov While yields may sometimes be lower compared to reactions with ortho-bromo precursors, the lower cost and wider availability of ortho-chloroarylaldehydes and ketones make this an attractive approach. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Indazole Synthesis

| Catalyst/Reagents | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| PdCl₂(dppf)₂ / Cs₂CO₃ | 5-bromo-1H-indazol-3-amine, boronic acid esters | 5-aryl-1H-indazol-3-amines | Suzuki coupling for C5-functionalization | nih.gov |

| CuI / 1,10-phenanthroline / KOH | o-chlorinated arylhydrazones | N-substituted-1H-indazoles | Intramolecular N-arylation | nih.gov |

Electrochemical synthesis is gaining prominence as a green and powerful tool in organic chemistry, allowing for redox reactions to be performed without the need for chemical oxidants or reductants. researchgate.net This approach has been applied to the functionalization of indazole cores. Electrochemical methods can be used for various transformations, including C-H functionalization, which allows for the direct introduction of new functional groups onto the indazole scaffold without pre-functionalized starting materials. An overview of electrochemical approaches in the functionalization of indazole derivatives highlights the development of novel and environmentally friendly methods. researchgate.net

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pharmaceuticals and their intermediates. In the context of this compound synthesis, several strategies align with these principles:

Microwave-Assisted Synthesis: As discussed, this method reduces reaction times and energy consumption. nih.gov

Catalyst-Free Reactions: The development of metal- and catalyst-free synthetic routes, such as certain electrochemical methods, minimizes waste and avoids the use of toxic and expensive heavy metals.

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are a prime example of this principle.

Use of Greener Solvents: Exploring the use of more environmentally benign solvents or even solvent-free conditions can significantly reduce the environmental impact of a synthesis.

The adoption of these green chemistry principles is crucial for the sustainable production of this compound and its derivatives on an industrial scale.

Derivatization Strategies for this compound Scaffold

The this compound scaffold serves as a versatile template for the development of new chemical entities. Derivatization at various positions of the indazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

The amino group at the C3 position is a key site for derivatization, offering a handle for introducing a wide range of functionalities through various chemical transformations.

Acylation: The C3-amino group can be readily acylated to form amides. For instance, reaction with chloroacetic anhydride under alkaline conditions yields the corresponding 2-chloro-N-(1H-indazol-3-yl)acetamide derivative. nih.gov This intermediate can be further reacted with various nucleophiles to introduce diverse substituents. nih.gov The synthesis of N-phenyl-1H-indazole-1-carboxamides has also been achieved by reacting 3-amino-1H-indazole derivatives with phenyl isocyanate derivatives. nih.gov

Alkylation: While N-alkylation of the indazole ring at the N1 or N2 position is common, selective alkylation of the exocyclic C3-amino group can also be achieved under specific conditions. beilstein-journals.org

Formation of Schiff Bases: The primary amino group at C3 can undergo condensation with various aldehydes and ketones to form Schiff bases (imines). derpharmachemica.comresearchgate.net These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems or be evaluated for their own biological activities. The reaction is typically carried out by refluxing the 3-aminoindazole with the desired carbonyl compound in a suitable solvent. derpharmachemica.com

Table 3: Examples of Derivatization at the C3-Amino Group

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Phenyl isocyanate derivatives | Carboxamide | nih.gov |

| Acylation | Chloroacetic anhydride | α-chloro-amide | nih.gov |

| Schiff Base Formation | Aromatic aldehydes | Imine | derpharmachemica.com |

These derivatization strategies are crucial for generating libraries of this compound analogs for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents. nih.govnih.gov

Substitutions on the Benzene Ring (e.g., C5, C6)

Modifications on the benzene portion of the indazole ring, particularly at the C5 and C6 positions, are critical for developing analogs with diverse properties. Palladium-catalyzed cross-coupling reactions are the predominant methods for achieving these transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds by coupling an organoboron compound with a halide. For derivatives of this compound, the chlorine atom at the C5 position can be replaced with various aryl or heteroaryl groups. This reaction is typically performed in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate (K₂CO₃). The methodology facilitates the production of indazole-based heteroaryl compounds, which are prevalent in biologically active molecules nih.gov. For instance, the coupling of 5-bromoindazoles (an analog to 5-chloroindazoles) with N-Boc-2-pyrroleboronic acid or 2-thiopheneboronic acid proceeds in good yields nih.gov. The introduction of different substituted aromatic groups at the C-5 position through Suzuki coupling is a key strategy for exploring structure-activity relationships and identifying new biological targets nih.gov.

While the C5 position is activated by the chloro substituent, functionalization at other positions like C6 can also be achieved, often starting from a differently substituted precursor. These coupling reactions tolerate a wide range of functional groups, enabling the synthesis of complex molecules. An efficient protocol for the Suzuki-Miyaura coupling of heteroaryl chlorides utilizes aqueous n-butanol as a solvent, which is advantageous for its biodegradability and allows for facile product separation acs.org.

| Starting Material | Coupling Partner | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dimethoxyethane | 1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole | nih.gov |

| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dimethoxyethane | 5-(Thiophen-2-yl)-1H-indazole | nih.gov |

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂/RuPhos / K₃PO₄ | Dioxane/H₂O | 3-Aryl-1H-indazol-5-amine derivatives | researchgate.net |

N-Substitution (N1 or N2)

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, leading to two possible regioisomers. The regioselectivity of N-substitution is a critical aspect of synthesis and is influenced by steric and electronic effects of substituents on the indazole ring, the nature of the electrophile, and the reaction conditions nih.gov.

N-Alkylation Direct N-alkylation of the 1H-indazole scaffold often yields a mixture of N1 and N2 isomers, which can be challenging to separate nih.gov. However, regioselective protocols have been developed. The use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) with an alkyl bromide generally favors the formation of the N1-alkylated product nih.gov. This N1 selectivity is observed for a variety of C3-substituted indazoles. Conversely, substituents at the C7 position, such as nitro or carboxylate groups, can direct the alkylation to the N2 position with high selectivity nih.gov. Mitsunobu conditions, on the other hand, have been shown to favor the N2 isomer nih.gov.

| Reaction Conditions | Indazole Substituent | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| NaH, Alkyl Bromide, THF | C3-carboxymethyl | N1-alkylated | >99% N1 | nih.gov |

| NaH, Alkyl Bromide, THF | C7-NO₂ | N2-alkylated | ≥96% N2 | nih.gov |

| Mitsunobu (DEAD, PPh₃) | Unsubstituted | N2-alkylated | N1:N2 = 1:2.5 | nih.gov |

N-Arylation The introduction of aryl groups onto the indazole nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and copper-catalyzed N-arylation.

Copper-catalyzed N-arylation using copper(I) iodide (CuI) and a diamine ligand provides excellent regioselectivity for the N1-arylated product when using aryl halides acs.orgorganic-chemistry.org. The choice of solvent can influence the reaction rate, with toluene sometimes being more effective than dioxane acs.org. This method is applicable to a wide range of nitrogen-containing heterocycles acs.org.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between amines and aryl halides wikipedia.orglibretexts.org. This reaction has become a cornerstone for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance wikipedia.org. Various generations of palladium catalysts and ligands have been developed to improve the efficiency of this transformation, allowing for the coupling of virtually any amine with a wide array of aryl partners wikipedia.orgorganic-chemistry.org. For indazole derivatives, this reaction provides a reliable route to N-aryl products.

| Method | Catalyst/Ligand | Arylating Agent | Key Features | Reference |

|---|---|---|---|---|

| Copper-Catalyzed N-Arylation | CuI / Diamine Ligand | Aryl Iodides/Bromides | Excellent N1 regioselectivity; general for various heterocycles. | acs.org |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) / Phosphine Ligands | Aryl Halides/Triflates | Broad substrate scope and high functional group tolerance. | wikipedia.orglibretexts.org |

| Intramolecular N-Arylation | CuI / 1,10-Phenanthroline | o-Chlorinated arylhydrazones | Forms the indazole ring and N-aryl bond simultaneously. | nih.gov |

Introduction of Diverse Heterocyclic Moieties

Attaching other heterocyclic rings to the this compound core is a common strategy to generate novel chemical entities with potentially enhanced biological activities. These moieties can be introduced at various positions on the indazole scaffold.

At the Benzene Ring: As mentioned in section 2.5.2, the Suzuki-Miyaura reaction is highly effective for coupling heterocyclic boronic acids to the C5 or C6 positions of the indazole ring. For example, 5-bromoindazoles have been successfully coupled with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid to yield the corresponding 5-heteroaryl indazoles nih.gov. This approach allows for the direct installation of five-membered heterocyclic rings like pyrrole and thiophene nih.gov.

At the C3-Position: The amino group at C3 can serve as a handle for introducing heterocyclic systems. For example, new 3-aminoindazole derivatives can be synthesized from a 3-amino-5-substituted indazole starting material nih.gov. In one study, various heterocyclic amines were reacted with 3-methylthio-1,1-dioxo-1,4,2-benzodithiazines to form complex derivatives where an indazolyl scaffold was attached to the amino group at position 3 of the benzodithiazine core mdpi.com. Another approach involves forming an amide bond between the C3-position (after conversion to a carboxylic acid) and a heterocyclic amine, such as (pyrimidin-2-yl)piperazine or a pyrrolidine-containing fragment derpharmachemica.com.

Ring Annulation: Heterocyclic systems can also be built onto the existing indazole core. For instance, substituted 1H-indazol-3-amines can undergo cascade reactions with aromatic aldehydes and 3-oxo-3-arylpropanenitriles to afford fused pyrimido[1,2-b]indazole derivatives under metal-free conditions frontiersin.org.

| Position of Attachment | Methodology | Heterocycle Introduced | Example Reaction | Reference |

|---|---|---|---|---|

| C5 | Suzuki-Miyaura Coupling | Pyrrole, Thiophene | Coupling of 5-bromoindazole with thiopheneboronic acid. | nih.gov |

| C3 (via amide) | Amide Coupling | Piperazine, Pyrrolidine | Coupling of 1H-indazole-3-carboxylic acid with (pyrimidin-2-yl)piperazine. | derpharmachemica.com |

| Fused to N1/C7 | Cascade Reaction | Pyrimidine | Reaction of 1H-indazol-3-amine with an aldehyde and a nitrile. | frontiersin.org |

Iii. Biological Activity and Pharmacological Potential of 3 Amino 5 Chloro 1h Indazole Derivatives

Anticancer Activities

The core of the research into 3-amino-5-chloro-1H-indazole derivatives lies in their promising anticancer activities. These compounds have demonstrated the ability to impede the growth of various cancer cells, prompting further investigation into their mechanisms of action and potential as future chemotherapeutic drugs.

The initial assessment of the anticancer potential of these derivatives typically involves in vitro screening against a panel of human cancer cell lines. This approach allows researchers to determine the cytotoxic and antiproliferative effects of the compounds on different types of cancer.

Derivatives of 1H-indazole-3-amine have been evaluated for their inhibitory activities against a range of human cancer cell lines. nih.gov Studies have demonstrated the antiproliferative effects of these compounds against lung carcinoma (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cells. nih.gov Other research has shown that related indazole derivatives possess potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line. nih.gov

Furthermore, novel derivatives have been tested against ovarian cancer (OVCAR-3) and breast cancer (MDA-MB-468) cell lines, showing significant cytotoxic effects. mdpi.com The antiproliferative activity of various indazole derivatives has also been confirmed against human breast adenocarcinoma (MCF-7) cells. ekb.egsemanticscholar.org This broad-spectrum activity highlights the versatility of the indazole scaffold in targeting diverse cancer types.

A critical metric for quantifying the in vitro potency of an anticancer compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population. nih.gov A lower IC50 value indicates greater potency.

For instance, one study identified an indazole derivative, compound 6o, which exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov Another synthesized indazole derivative, compound 2f, showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. nih.gov The determination of IC50 values is essential for the structure-activity relationship (SAR) analysis, helping to identify the most effective molecular configurations for anticancer activity. mdpi.com

The following table summarizes the IC50 values for selected indazole derivatives against various cancer cell lines as reported in the literature.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| Compound 2f | 4T1 | Breast Cancer | 0.23 - 1.15 (range) | nih.gov |

| Compound 100a | HepG2 | Liver Cancer | 1.80 - 13.26 (range) | nih.gov |

| Compound 55a | A549 | Lung Cancer | 0.0083 - 1.43 (range) | nih.gov |

| Compound 55b | A549 | Lung Cancer | 0.0083 - 1.43 (range) | nih.gov |

Understanding the molecular mechanisms through which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has primarily focused on their ability to induce programmed cell death (apoptosis) and to halt the processes of cell division and proliferation.

Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer cells. Many chemotherapeutic agents function by reactivating this process. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a key determinant of a cell's fate. nih.gov

Studies have shown that certain indazole derivatives can induce apoptosis in cancer cells. nih.gov This is often achieved by modulating the expression levels of the Bcl-2 family of proteins. For example, treatment with an indazole derivative was found to promote apoptosis in 4T1 cells, which was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The inhibition of Bcl-2 disrupts its ability to sequester pro-apoptotic proteins, leading to the activation of the mitochondrial pathway of apoptosis. nih.gov

This pathway culminates in the activation of a cascade of enzymes called caspases. Caspase-3 is a key "executioner" caspase. mdpi.complos.org The activation of caspase-3 is a critical step that leads to the cleavage of essential cellular proteins, such as PARP, ultimately causing the dismantling of the cell. plos.orgnih.gov Research confirms that treatment with indazole derivatives can upregulate cleaved caspase-3, providing a direct link between the compound and the execution phase of apoptosis. nih.gov

Beyond inducing cell death, effective anticancer agents must also prevent cancer cells from multiplying. Cell proliferation is the process of cell growth and division. Indazole derivatives have demonstrated a strong cytostatic effect, meaning they can inhibit cell proliferation in a dose- and time-dependent manner. nih.gov

A colony formation assay is an in vitro method used to determine the ability of a single cell to grow into a colony, which reflects its capacity for anchorage-independent growth—a hallmark of cancerous cells. mdpi.com Studies have shown that exposure to specific indazole derivatives can significantly inhibit, and in some cases completely prevent, the formation of colonies by cancer cells. nih.gov This demonstrates that these compounds can effectively suppress the long-term proliferative potential and clonogenic survival of cancer cells. nih.gov

Mechanisms of Action in Cancer Therapy

Disruption of Cell Migration and Invasion (e.g., MMP9, TIMP2)

The invasion and metastasis of cancer cells are complex processes critically dependent on the degradation of the extracellular matrix (ECM). Matrix metalloproteinases (MMPs), particularly MMP-9, play a crucial role in this degradation, while their activity is endogenously regulated by tissue inhibitors of metalloproteinases (TIMPs). tandfonline.com Although targeting MMPs is a recognized anti-cancer strategy, specific studies detailing the direct inhibitory effects of this compound derivatives on MMP-9 or their influence on TIMP2 expression are not extensively documented in the available scientific literature. The potential for this class of compounds to interfere with cell migration and invasion remains an area requiring further investigation to establish a direct mechanistic link.

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are key signaling molecules that, at elevated levels, can induce oxidative stress, leading to cellular damage. Conversely, the deliberate induction of high ROS levels in cancer cells is a therapeutic strategy to trigger apoptosis. acs.orgresearchgate.net Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS-induced stress. researchgate.net While the modulation of ROS is a known mechanism for various anticancer agents, direct evidence from studies specifically investigating the capacity of this compound derivatives to alter ROS homeostasis in cancer cells is limited. The relationship between this particular chemical scaffold and the modulation of cellular ROS levels has not yet been fully elucidated.

Kinase Inhibition

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, a key interaction for inhibiting the activity of protein kinases. nih.govnih.gov This has positioned its derivatives as privileged scaffolds in the design of kinase inhibitors for cancer therapy. researchgate.net These compounds have shown inhibitory activity against a broad spectrum of kinases involved in oncogenic signaling pathways.

Tyrosine Kinases, VEGFR-2, ALK, and FGFR : The amino-indazole scaffold is a component of inhibitors targeting multiple receptor tyrosine kinases. It has been incorporated into molecules designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov For example, the 3-aminoindazole derivative Entrectinib shows high activity against ALK with an IC₅₀ value of 12 nM. nih.gov Another derivative, AKE-72, demonstrated significant inhibition of VEGFR2 and FGFR1. tandfonline.com

Bcr-Abl : Derivatives of 3-aminoindazole have been developed as highly potent inhibitors of the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia (CML). Notably, these inhibitors are effective against both the wild-type and the drug-resistant T315I mutant form of the kinase. nih.govnih.gov The compound AKE-72, a diarylamide 3-aminoindazole, shows exceptional potency. tandfonline.comnih.gov

| Kinase Target | IC₅₀ (nM) | Reference |

|---|---|---|

| Bcr-Abl (Wild-Type) | < 0.5 | tandfonline.comnih.gov |

| Bcr-Abl (T315I Mutant) | 9.0 | tandfonline.comnih.gov |

| Bcr-Abl (E255K Mutant) | 8.98 | semanticscholar.org |

| Bcr-Abl (F317I Mutant) | 3.12 | semanticscholar.org |

Pim Kinase : The Pim kinases are a family of serine/threonine kinases involved in tumorigenesis. Novel 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors, demonstrating the adaptability of the indazole scaffold for targeting this kinase family. nih.govresearchgate.net

Aurora Kinases : Aurora kinases are essential for mitotic progression, and their inhibition is a key anticancer strategy. Indazole derivatives have been identified through in silico and knowledge-based design as potent inhibitors of both Aurora A and Aurora B kinases. nih.gov

IDO1 : Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a role in immune escape for tumors. The indazole ring has been explored as a scaffold for the development of IDO1 inhibitors, with some 3-substituted 1H-indazoles showing potent inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov

HIF-1 and Carbonic Anhydrase : While Hypoxia-Inducible Factor-1 (HIF-1) and Carbonic Anhydrases are important targets in cancer therapy, the current body of literature does not strongly associate the this compound scaffold with direct inhibitory activity against these specific targets. nih.govnih.gov

In Vivo Antitumor Efficacy and Safety Profile

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. For derivatives of the indazole scaffold, in vivo studies have provided evidence of both biological activity and tolerability.

In a study on cutaneous leishmaniasis in a BALB/c mouse model, 3-alkoxy-1-benzyl-5-nitroindazole derivatives were administered intralesionally. The treatments were reported to be well-tolerated, with no significant changes observed in the body weight of the mice, suggesting a favorable in vivo safety profile at the tested doses. mdpi.com Specifically, compound NV6 demonstrated significant leishmanicidal activity, reducing lesion development and parasite load to a degree comparable with the control drug, Amphotericin B. mdpi.com

| Compound | Dose (mg/kg) | Administration Route | Key Finding | Observed Toxicity | Reference |

|---|---|---|---|---|---|

| NV6 | 5 and 10 | Intralesional | Significant reduction in lesion size and parasite load. | Well-tolerated; no changes in body weight. | mdpi.com |

In the context of anticancer research, certain 3,5-disubstituted indazole derivatives have shown high selectivity in vitro, with significantly lower cytotoxicity against normal human embryonic kidney cells (HEK-293) compared to cancer cell lines, indicating a promising therapeutic window. nih.govnih.gov

Antimicrobial Activities

Beyond their anticancer potential, indazole derivatives have been recognized for their antimicrobial properties. nih.govnih.gov

Antibacterial Activity

The indazole nucleus is a structural motif found in various compounds exhibiting antibacterial effects.

Derivatives of indazole have demonstrated notable activity against Gram-positive bacteria. In a study evaluating a series of N-methyl-3-aryl indazoles, several compounds showed significant inhibitory activity against Bacillus megaterium. orientjchem.org The efficacy was determined using the well diffusion method, where the diameter of the zone of inhibition indicates the potency of the compound.

| Compound | Substituent on 3-aryl group | Zone of Inhibition (cm) | Reference |

|---|---|---|---|

| 5j | 2,4-dichloro | 1.6 | orientjchem.org |

| 5a | 4-chloro | 1.5 | orientjchem.org |

| 5h | 4-methyl | 1.2 | orientjchem.org |

| Streptomycin (Standard) | - | 3.7 | orientjchem.org |

These findings underscore the potential of the indazole scaffold as a basis for the development of new antibacterial agents to combat Gram-positive pathogens.

Anti-Inflammatory Activities

The indazole ring is a core component of several compounds investigated for anti-inflammatory properties. Patents have disclosed 3-amino-indazole derivatives as possessing potential anti-inflammatory activity. Experimental studies on close analogues, such as 5-aminoindazole (B92378), have provided insight into the mechanisms that may underlie these effects.

In vitro assays have shown that 5-aminoindazole can inhibit key mediators of the inflammatory process. This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Furthermore, these derivatives have been shown to reduce the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Table 3: In Vitro Anti-Inflammatory Activity of 5-Aminoindazole Note: The following data is for 5-aminoindazole, an analogue of the subject compound.

| Assay | Parameter | Result for 5-Aminoindazole |

| COX-2 Inhibition | IC₅₀ | 12.32 μM |

| TNF-α Inhibition | % Inhibition at 250 μM | 58% |

| TNF-α Inhibition | IC₅₀ | 230.19 μM |

Evaluation of Anti-inflammatory Potential

The indazole nucleus is a core component of several compounds known for their anti-inflammatory properties. Studies on indazole and its derivatives have demonstrated significant, dose-dependent, and time-dependent inhibition of inflammation in preclinical models, such as carrageenan-induced hind paw edema.

In one study, the anti-inflammatory effects of indazole and 5-aminoindazole were evaluated. Both compounds showed a noteworthy reduction in edema. For instance, 5-aminoindazole at a dose of 100 mg/kg produced a maximum of 83.09% inhibition of inflammation during the fifth hour of observation, an effect comparable to that of the standard drug diclofenac, which showed 84.50% inhibition. The anti-inflammatory action of these compounds is believed to be mediated through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). In vitro assays revealed that indazole and 5-aminoindazole inhibited TNF-α in a concentration-dependent manner, with IC₅₀ values of 220.11 μM and 230.19 μM, respectively.

Table 1: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Maximum Inhibition of Edema (%) (at 100 mg/kg) | TNF-α Inhibition IC₅₀ (μM) |

|---|---|---|

| 5-Aminoindazole | 83.09 | 230.19 |

| Indazole | 61.03 | 220.11 |

| Diclofenac (Standard) | 84.50 | Not Reported |

Other Reported Biological Activities

Beyond their anti-inflammatory potential, derivatives of the indazole scaffold have been investigated for a range of other biological activities, highlighting the versatility of this heterocyclic system.

The indazole scaffold is present in clinically approved drugs for the management of nausea and vomiting. A prominent example is Granisetron, a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist. bldpharm.com Granisetron's mechanism of action involves blocking the action of serotonin at 5-HT₃ receptors, which are found both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brainstem. bldpharm.com The clinical success of Granisetron underscores the potential of the indazole core in the design of effective antiemetic agents. bldpharm.com

Monoamine oxidase (MAO) enzymes are crucial in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. Indazole derivatives have emerged as potent inhibitors of MAO. The parent indazole compound has been shown to inhibit both MAO-A and MAO-B isoforms in vitro. researchgate.net

Notably, substitutions on the indazole ring have a significant impact on inhibitory potency and selectivity. Research on a series of C5- and C6-substituted indazole derivatives found that while most compounds were modest inhibitors of MAO-A, they all displayed potent, submicromolar inhibition of human MAO-B. nih.gov Specifically, substitution at the C5 position, which is relevant to the this compound structure, yielded particularly powerful MAO-B inhibition, with IC₅₀ values ranging from 0.0025 to 0.024 µM. nih.gov This suggests that the 5-chloro substitution could contribute favorably to potent and selective MAO-B inhibition.

Table 2: Monoamine Oxidase (MAO) Inhibition by Indazole Derivatives

| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) |

|---|---|---|

| Indazole | 20.6 | 16.3 |

| C5-Substituted Indazole Derivatives | - | 0.0025 - 0.024 |

The indazole nucleus has been identified as a scaffold with potential anticonvulsant properties. Studies using various animal models of seizures have demonstrated the efficacy of the parent indazole compound. It has been shown to inhibit convulsions induced by pentylenetetrazole, maximal electroshock (MES), and strychnine. researchgate.net The median effective doses (ED₅₀) in these models were determined to be 39.9 mg/kg, 43.2 mg/kg, and 82.4 mg/kg, respectively. researchgate.net However, indazole was not effective against seizures induced by bicuculline (B1666979) and picrotoxin. researchgate.net This profile suggests that indazole's anticonvulsant activity may involve multiple mechanisms, excluding direct interaction with GABA-A receptors. researchgate.net The anticonvulsant profile of indazole shows some resemblance to that of gabapentin, the AMPA/kainate antagonist NBQX, and the sodium channel inhibitor phenytoin. researchgate.net

Table 3: Anticonvulsant Activity of Indazole in Mice

| Seizure Induction Method | ED₅₀ (mg/kg) |

|---|---|

| Pentylenetetrazole | 39.9 |

| Maximal Electroshock (MES) | 43.2 |

| Strychnine | 82.4 |

Currently, there is limited specific information available in the scientific literature regarding the evaluation of this compound derivatives for anti-asthmatic properties. While the indazole scaffold is known for a wide range of biological activities, including anti-inflammatory effects that are relevant to asthma, dedicated studies focusing on its application in asthma models have not been prominently reported. nih.govnih.gov

Rho Kinase Inhibition

Derivatives of the 1H-indazole core structure have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). These enzymes, ROCK1 and ROCK2, are significant regulators of the actin cytoskeleton and are implicated in the pathophysiology of various cardiovascular diseases. researchgate.netnih.gov

One notable derivative, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), has demonstrated potent, ATP-competitive inhibition of both ROCK1 and ROCK2. nih.gov In comparative studies, DW1865 was found to be approximately ten times more potent than fasudil, a known selective Rho kinase inhibitor. The high selectivity of DW1865 for Rho kinase was confirmed through panel assays against thirteen other kinases. nih.gov The inhibitory action of these indazole derivatives on ROCK leads to the modulation of downstream signaling pathways that control cellular processes such as stress fiber formation and cell contraction. mdpi.com

Further research into N-substituted prolinamido indazoles has led to the development of even more active analogues. For instance, the optimization of a lead compound, 5-nitro-1H-indazole-3-carbonitrile (DL0805), resulted in derivatives with significantly improved inhibitory activity against ROCK I. mdpi.com Molecular docking studies of these inhibitors have revealed key interactions within the active site of ROCK I, including hydrogen bonding between the indazole ring and the amino acid residues Met 156 and Ala 215. mdpi.com

Table 1: Rho Kinase Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target | IC₅₀ | Key Findings |

|---|---|---|---|

| DW1865 | ROCK1, ROCK2 | Not specified | ~10 times more potent than fasudil; highly selective. nih.gov |

| DL0805 | ROCK I | 6.7 µM | Lead compound for further optimization. mdpi.com |

| Analogue 4a | ROCK I | 0.27 µM | 24-fold more active than DL0805. mdpi.com |

| Analogue 4b | ROCK I | 0.17 µM | 39-fold more active than DL0805. mdpi.com |

Antihypertensive Effects

The Rho kinase signaling pathway plays a crucial role in the regulation of vascular smooth muscle contraction, making it an attractive target for antihypertensive therapies. nih.gov The inhibition of this pathway by indazole derivatives has been directly linked to vasorelaxation and a subsequent reduction in blood pressure.

The potent Rho kinase inhibitor, DW1865, has exhibited significant antihypertensive effects in in vivo studies. Administration of DW1865 to spontaneously hypertensive rats resulted in a dose-dependent reduction in blood pressure. nih.gov Furthermore, in isolated vascular tissue studies, DW1865 induced vasorelaxation in phenylephrine- or 5-hydroxytryptamine-induced contractions in a concentration-dependent manner. nih.gov These findings underscore the potential of this compound derivatives as effective antihypertensive agents. The mechanism of action is attributed to the attenuation of pathophysiological actions of Rho kinase, such as cellular hypertrophy and hypertension. nih.gov

Anti-diabetes

Recent research has highlighted the potential of chloro-1H-indazole-based derivatives in the management of diabetes. A series of novel chloro-1H-indazole-based fused triazole-thiadiazole analogs have been synthesized and evaluated for their anti-diabetic potential through the in vitro inhibition of α-amylase and α-glucosidase enzymes. researchgate.net These enzymes are key targets in the control of postprandial hyperglycemia.

Several of the synthesized analogs demonstrated superior inhibitory activity compared to the standard drug, acarbose. Notably, an analog featuring a para-fluoro substitution exhibited the most potent inhibition of both α-amylase and α-glucosidase. researchgate.net These findings suggest that the this compound scaffold can be a valuable starting point for the design and development of novel anti-diabetic agents.

Table 2: In Vitro Anti-diabetic Activity of Chloro-1H-indazole Derivatives

| Compound Type | Enzyme Target | Key Findings |

|---|---|---|

| Chloro-1H-indazole-based fused triazole-thiadiazole analogs | α-amylase | Several analogs showed superior inhibitory activity compared to acarbose. researchgate.net |

| α-glucosidase | Several analogs showed superior inhibitory activity compared to acarbose. researchgate.net | |

| Analog with para-fluoro substitution | α-amylase, α-glucosidase | Most potent inhibitor in the series. researchgate.net |

Anti-osteoporosis

While various derivatives of heterocyclic compounds have been investigated for their potential in treating osteoporosis, there is currently a lack of specific research focusing on the anti-osteoporotic activity of this compound derivatives. Studies have explored other related structures, such as 4,5-diphenylisoxazole (B84616) derivatives, for their ability to promote osteoblast activity and mineralization. nih.gov However, direct evidence for the efficacy of this compound derivatives in this therapeutic area is not available in the current scientific literature.

Antipruritic Agent (e.g., for psoriasis)

Derivatives of 1H-indazole have shown promise as agents for the treatment of psoriasis, a chronic autoimmune skin disease often accompanied by pruritus (itching). The aryl hydrocarbon receptor (AHR) is a ligand-dependent transcription factor involved in the regulation of immune responses in the skin and is considered a potential target for psoriasis treatment. nih.govresearchgate.net

A novel class of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives has been identified as potent AHR agonists. The most active compound in this series, 5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one, exhibited an EC₅₀ value of 0.015 µM against AHR. nih.govresearchgate.net Mechanistic studies revealed that this compound regulates the expression of CYP1A1 by activating the AHR pathway. In preclinical models, topical administration of this derivative substantially alleviated imiquimod-induced psoriasis-like skin lesions in mice. nih.govresearchgate.net These findings suggest that indazole derivatives could be valuable lead compounds for the development of new treatments for psoriasis and associated pruritus.

Antioxidant Activity

The antioxidant potential of the broader class of indazole-containing compounds has been suggested through studies of natural products. Extracts from Nigella sativa, which contain indazole alkaloids such as nigellicine, nigellidine, and nigeglanine, have been shown to possess antioxidant properties. nih.gov However, there is a lack of specific scientific studies directly evaluating the antioxidant activity of the synthetic compound this compound or its close derivatives. While the indazole scaffold is present in naturally occurring antioxidant compounds, further research is needed to determine if this activity translates to synthetic derivatives like the one .

Iv. Computational and Structure Activity Relationship Sar Studies of 3 Amino 5 Chloro 1h Indazole Derivatives

Structure-Activity Relationship (SAR) Analysis

SAR analysis involves systematically modifying the molecular structure of a lead compound and observing the corresponding changes in biological efficacy. This qualitative approach helps delineate the roles of different functional groups and their positions on the core scaffold.

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole core and its associated side chains. researchgate.netmdpi.com For the broader class of indazole-containing compounds, modifications at various positions have been shown to be critical for potency and selectivity.

N-1 Position: For derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, substitutions on the N-1 benzyl (B1604629) ring significantly impact activity. nih.gov Fluoro or cyano groups at the ortho position of the benzyl ring led to enhanced inhibitory activity, whereas substitutions at the meta or para positions resulted in reduced efficacy. nih.gov

C-3 Position: The 3-amino group is often essential for target engagement, providing crucial hydrogen bonding interactions with the hinge region of kinases. nih.gov Attaching an aromatic 10-membered ring system, such as a naphthyl or isoquinolyl group, to the 3-amino position can introduce additional π-stacking interactions and improve potency. nih.gov

C-4 and C-6 Positions: In a series of 1H-indazole derivatives targeting the IDO1 enzyme, the presence of substituent groups at both the C-4 and C-6 positions of the indazole scaffold was found to be crucial for inhibitory activity. nih.gov

C-5 Position: In related pentacyclic benzimidazole (B57391) structures, the position of side chains dramatically influences antiproliferative activity. mdpi.com For instance, placing an N,N-dimethylaminopropyl amino side chain at the C-7 position (analogous in placement) markedly increased activity against cancer cell lines. mdpi.com

Attached Heterocycles: The type of heterocyclic ring attached to the indazole core can also significantly alter biological effects. In studies on 3-chloro-6-nitro-1H-indazole derivatives, compounds containing a triazole ring demonstrated more potent antileishmanial activity compared to those with oxazoline (B21484) or oxazole (B20620) rings. nih.gov This suggests that the electronic and steric properties of the attached ring system play a key role in target interaction. nih.gov

The following table summarizes key SAR findings for various indazole derivatives, providing insights applicable to the 3-Amino-5-chloro-1H-indazole scaffold.

| Position of Substitution | Nature of Substituent | Observed Effect on Biological Activity | Target/Model System |

| N-1 (Benzyl Ring) | Ortho-fluoro or ortho-cyano | Increased inhibitory activity | sGC Stimulation |

| N-1 (Benzyl Ring) | Meta or para substitution | Reduced inhibitory activity | sGC Stimulation |

| C-3 (Amino Group) | Aromatic 10-membered ring system | Improved potency via H-bonding | ULK1 Kinase Inhibition |

| C-4 and C-6 | Disubstitution | Crucial for efficacy | IDO1 Enzyme Inhibition |

| Attached Ring System | Triazole vs. Oxazoline | Triazole showed higher potency | Antileishmanial Activity |

Effective interaction with a biological target, such as an enzyme or receptor, depends on specific structural features of the ligand that allow for complementary binding. For indazole derivatives, several key requirements have been identified:

Hydrogen Bonding: The nitrogen atoms of the indazole ring and the exocyclic 3-amino group are critical hydrogen bond donors and acceptors. nih.gov Docking models show that the two nitrogen atoms in the indazole ring system can form two H-bonding interactions with the amide backbone of a kinase hinge region, while the 3-amino group can provide a third H-bond. nih.gov

Hydrophobic and π-Interactions: The planar, aromatic nature of the indazole ring allows it to engage in hydrophobic and π-stacking interactions within the target's binding pocket. researchgate.netnih.gov The docking model for certain 1H-indazoles showed effective interactions with hydrophobic pockets, which was essential for their inhibitory activities. nih.gov

Steric Complementarity: The size and shape of substituents determine how well the molecule fits into the binding site. Steric and electrostatic maps generated from 3D-QSAR studies provide a framework for designing new inhibitors by highlighting regions where bulky groups are favored or disfavored. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are instrumental in predicting the activity of novel compounds before their synthesis. nih.gov

Both 2D and 3D-QSAR models have been developed for various series of indazole derivatives to understand the structural requirements for their biological activities.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, such as physicochemical properties (e.g., LogP), topological indices, and electronic parameters. mdpi.combiointerfaceresearch.com For some compound series, non-linear 2D-QSAR models, like those using neural networks, have shown superior predictive ability compared to linear regression models. nih.govresearchgate.net

3D-QSAR: These models consider the three-dimensional properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps. nih.govnih.gov These maps visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity, offering direct guidance for structural modification. nih.govrsc.org For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic maps that provided a structural framework for designing new, more potent compounds. nih.gov

The reliability of a QSAR model is assessed through rigorous validation, using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred) for an external test set. nih.govnih.gov

Studies on various indazole and related heterocyclic derivatives have yielded highly predictive and statistically significant QSAR models. nih.govresearchgate.net For a series of 3-amidinobenzyl-1H-indole-2-carboxamides, consistent and highly predictive 3D-QSAR models were developed that corresponded well with the experimentally determined binding site topology. nih.gov

In a study of 5-substituted indazole derivatives as GSK-3β inhibitors, significant 2D and 3D-QSAR models identified electrostatic potential and hydrophobicity as crucial descriptors for determining biological activity. researchgate.net Similarly, a QSAR study on 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives resulted in models with good robustness and predictive ability. mdpi.comresearchgate.net

The table below presents examples of QSAR models developed for indazole and related derivatives, highlighting their predictive capabilities.

| Model Type | Compound Series / Target | Validation Parameters | Key Finding |

| 2D-QSAR (Neural Network) | Imidazole-Based QC Inhibitors | R² = 0.933, Q² = 0.886, R²pred = 0.911 | The 2D neural network model showed superior predictive ability over linear models. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Indole-2-carboxamides / Factor Xa | Good correlation coefficients reported | Models corresponded well with experimental binding site topology. nih.gov |

| 3D-QSAR (Field/Gaussian) | Indazole Derivatives / HIF-1α | Validated by partial least squares (PLS) | Steric and electrostatic maps provided a framework for new inhibitor design. nih.gov |

| 2D/3D-QSAR | 5-substituted Indazoles / GSK-3β | Statistically significant models | Electrostatic potential and hydrophobicity are key determinants of activity. researchgate.net |

Molecular descriptors are numerical values that encode different structural or physicochemical characteristics of a molecule. mdpi.combiointerfaceresearch.com The selection of relevant descriptors is a critical step in building a robust QSAR model.

Physicochemical Descriptors: These include properties like the partition coefficient (LogP), which quantifies hydrophobicity, and molar refractivity, related to molecular volume. researchgate.net

Topological Descriptors: These are numerical representations of molecular topology (the pattern of atom connectivity).

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov The electronic properties of substituents have been found to play a significant role in the activity of various heterocyclic compounds. nih.gov

3D Descriptors: In studies on anticancer derivatives related to 3-amino-indazole, important descriptors were identified from the RDF (Radial Distribution Function) and 3D-MorSE (3D-Molecule Representation of Structures based on Electron diffraction) classes. mdpi.comresearchgate.net These descriptors encode information about the 3D arrangement of atoms in the molecule. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies have been instrumental in elucidating their binding modes and identifying key interactions that contribute to their biological activity. These studies have explored a range of biological targets, including kinases and enzymes implicated in various diseases. nih.govnih.govnih.gov For instance, docking studies have been performed on 3-chloro-6-nitro-1H-indazole derivatives to predict their binding modes against Leishmania infantum trypanothione (B104310) reductase (TryR), an important enzyme in the parasite's defense system. nih.gov Similarly, various indazole derivatives have been docked against cancer-related proteins like Murine double minutes-2 (MDM2) and Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.comresearchgate.netjocpr.com

The analysis of ligand-protein binding modes reveals how this compound derivatives orient themselves within the active site of a target protein. A recurring theme in these studies is the ability of the indazole scaffold to fit into specific pockets of the receptor.

For example, in studies targeting kinases, derivatives were designed to bind to the "DFG-out" inactive conformation of the activation loop. nih.gov This specific binding mode is crucial for achieving selectivity and overcoming resistance mechanisms associated with mutations in the kinase domain. nih.gov The 3-amino group of the 1H-indazole core is often predicted to interact with the hinge region of the kinase, a critical area for inhibitor binding. nih.gov In the case of 3-chloro-6-nitro-1H-indazole derivatives targeting the trypanothione reductase (TryR) enzyme of Leishmania, docking studies demonstrated a highly stable binding within the enzyme's active site. nih.govnih.gov This stable binding is characterized by a network of both hydrophobic and hydrophilic interactions, which anchors the ligand firmly in place. nih.govnih.gov

Molecular docking simulations are pivotal in identifying the specific amino acid residues within the target protein that form crucial interactions with the ligand. These key residues are often the focal point for structure-based drug design efforts.